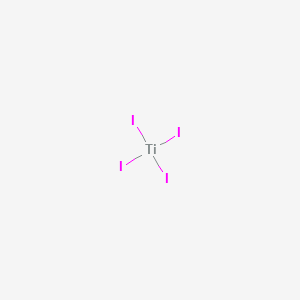Titanium(IV) iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Titanium Thin Films and Nanostructures
Thin films and nanostructures of titanium have numerous applications in electronics, photonics, and catalysis. Titanium tetraiodide is a valuable precursor for creating these structures due to its volatility and high purity. Chemical vapor deposition (CVD) is a technique that utilizes TiI₄ to deposit thin films of titanium on various substrates. During CVD, TiI₄ vapor decomposes at high temperatures, releasing titanium atoms that adhere to the substrate, forming a thin film [1]. Similarly, researchers can use TiI₄ in various processes to synthesize titanium nanostructures such as nanotubes, nanowires, and nanoparticles [2].
- [1] - "Atomic Layer Deposition of Titanium Films from Titanium Iodide and Hydrogen Plasma," Thin Solid Films (1998) [ScienceDirect link unavailable]:
- [2] - "Facile Synthesis of TiO2 Nanotubes and Nanowires Using Titanium Iodide as a Precursor," Crystal Growth & Design (2008) [American Chemical Society link]
Solid State Ionic Conductor
Titanium tetraiodide exhibits interesting electrical properties. At elevated temperatures, it transforms into a solid-state ionic conductor. This means ions, in this case iodide (I⁻) ions, are mobile within the solid lattice, allowing it to conduct electricity. Researchers are exploring the potential of TiI₄ as a solid electrolyte material in various applications, including solid-state batteries and fuel cells [3, 4].
- [3] - "Electrical Conductivity of Titanium Tetraiodide Studied by AC Impedance Spectroscopy," Journal of Solid State Chemistry (2001) [ScienceDirect link unavailable]:
- [4] - "Ionic Conductivity of Titanium Tetraiodide Doped with Alkali Metal Halides," Solid State Ionics (2005) [ScienceDirect link unavailable]:
Catalyst Research
Titanium tetraiodide finds use as a catalyst or a catalyst precursor in some organic reactions. For instance, researchers have explored its potential in olefin metathesis, a reaction that involves the rearrangement of carbon-carbon double bonds in organic molecules [5]. Additionally, TiI₄ can be used to generate other titanium-based catalysts for various organic transformations [6].
- [5] - "Titanium(IV) Iodide-Catalyzed Ring-Opening Metathesis Polymerization of Functionalized Strained Cyclic Olefins," Organometallics (2006) [American Chemical Society link]
- [6] - "Titanium(IV) Iodide as a Precursor for Olefin Metathesis Catalysts," Chemical Reviews (2004) [American Chemical Society link]
Titanium(IV) iodide, also known as titanium tetraiodide, is an inorganic compound with the chemical formula TiI. It is characterized as a black volatile solid that was first synthesized by Rudolph Weber in 1863. The compound is notable for its tetrahedral molecular structure, consisting of isolated titanium(IV) centers surrounded by iodine atoms. Titanium(IV) iodide has a melting point of approximately 155 °C and a boiling point of 377 °C, which allows it to be distilled without decomposition under atmospheric pressure. This property is particularly useful in the van Arkel–de Boer process, a method for purifying titanium .
- Formation of Adducts: Similar to other titanium halides, titanium(IV) iodide can form adducts with Lewis bases.
- Reduction Reactions: It can be reduced to yield titanium(III) and titanium(II) derivatives when reacted with titanium metal, producing compounds such as CsTiI and CsTiI .
- Reactivity with Alkenes and Alkynes: Titanium(IV) iodide reacts with alkenes and alkynes to form organoiodine derivatives, facilitating pinacol couplings and other carbon-carbon bond-forming reactions .
- Halogenation: Titanium(IV) iodide can be synthesized through direct reaction of titanium metal with iodine gas or through exchange reactions with other titanium halides .
Titanium(IV) iodide can be synthesized through several established methods:
- Direct Reaction: The most straightforward method involves heating titanium metal with iodine gas at around 425 °C:
- Exchange Reaction: Titanium(IV) iodide can also be produced by reacting titanium tetrachloride with hydrogen iodide:
- Oxide-Iodide Exchange: Another method involves the reaction of titanium dioxide with aluminum iodide:
These methods yield high-purity titanium(IV) iodide suitable for further applications .
Titanium(IV) iodide has several applications across various fields:
- Organic Synthesis: It is utilized as a reagent in organic chemistry for the synthesis of organoiodine compounds and in reactions such as the Prins-type reaction and pinacol coupling .
- Material Science: Due to its volatility and ability to form thin films, it is used in processes related to thin-film deposition techniques.
- Catalysis: Titanium(IV) iodide acts as a catalyst in specific
Research into the interactions of titanium(IV) iodide with various substrates reveals its role as a catalyst in organic transformations. Studies have shown its effectiveness in promoting selective reductions and halogenations, indicating potential applications in pharmaceuticals and fine chemicals . Further investigations into its reactivity patterns could provide insights into novel synthetic pathways.
Titanium(IV) iodide belongs to a class of titanium halides that exhibit similar properties but differ in reactivity and applications. Below is a comparison with other notable titanium halides:
| Compound | Formula | Color | Melting Point (°C) | Boiling Point (°C) | Structure Type |
|---|---|---|---|---|---|
| Titanium(IV) Fluoride | TiF | White | - | 284 | Monomeric |
| Titanium(IV) Chloride | TiCl | Colorless | -24 | 136.4 | Monomeric |
| Titanium(IV) Bromide | TiBr | Yellow | 38 | 233.5 | Monomeric |
| Titanium(IV) Iodide | TiI | Black | 155 | 377 | Monomeric |
Uniqueness of Titanium(IV) Iodide
Titanium(IV) iodide stands out due to its higher melting point compared to other halides, which allows it to be distilled without decomposition. Its reactivity with alkenes and alkynes for forming organoiodine derivatives further highlights its unique role in organic synthesis compared to other halides .








